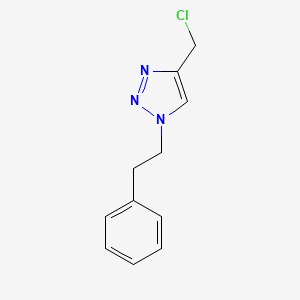
4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole
Descripción general
Descripción
4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H12ClN3 and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(chloromethyl)-1-(2-phenylethyl)-1H-1,2,3-triazole is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities. This article aims to explore the biological activity of this specific triazole derivative, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound typically involves the cycloaddition reaction between azides and alkynes under copper-catalyzed conditions (CuAAC). This method is efficient and widely used for creating various triazole derivatives. The presence of the chloromethyl group enhances the compound's reactivity and potential for further modifications.
Biological Activity Overview
The biological activities associated with 1,2,3-triazoles are extensive. They have been reported to exhibit:
- Antimicrobial Activity : Triazoles show promise as antifungal and antibacterial agents. Their mechanism often involves disrupting cellular membranes or inhibiting essential enzymes in pathogens.
- Anticancer Properties : Many triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The introduction of different substituents can significantly enhance their potency.
- Antiviral Effects : Some studies have indicated that triazoles can inhibit viral replication by targeting specific viral enzymes.
Anticancer Activity
A study evaluated the cytotoxic effects of various 1,2,3-triazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings showed that compounds with a phenylethyl group exhibited enhanced cytotoxicity compared to their non-substituted counterparts. For instance, one derivative demonstrated an IC50 value of 29 μM against HeLa cells, indicating significant potential as an anticancer agent .
Antimicrobial Activity
Research on triazole derivatives has also highlighted their antimicrobial properties. A specific derivative was tested against several bacterial strains and exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL , showcasing its effectiveness in inhibiting bacterial growth .
Data Table: Biological Activities of Triazole Derivatives
| Activity Type | Compound Structure | IC50 / MIC Value | Reference |
|---|---|---|---|
| Anticancer | This compound | 29 µM (HeLa) | |
| Antimicrobial | Similar Triazole Derivative | 16 µg/mL | |
| Antiviral | Various Triazole Derivatives | Variable |
The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The nitrogen atoms in the triazole ring play a critical role in forming hydrogen bonds with these targets, enhancing binding affinity and specificity.
Propiedades
IUPAC Name |
4-(chloromethyl)-1-(2-phenylethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-8-11-9-15(14-13-11)7-6-10-4-2-1-3-5-10/h1-5,9H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCCUBMGEKATKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















